2-(Trimethylsiloxy)pentafluoropropene
Description
2-(Trimethylsiloxy)pentafluoropropene is an organosilicon compound characterized by a pentafluoropropene backbone substituted with a trimethylsiloxy (-OSi(CH₃)₃) group at the 2-position. This structure combines the chemical inertness and thermal stability imparted by fluorine atoms with the hydrophobicity and synthetic versatility of the siloxy group. Its reactivity is likely influenced by both the electron-withdrawing fluorinated alkene and the siloxy substituent, making it a candidate for use in polymer chemistry, coatings, or as an intermediate in organofluorine synthesis.
Properties
IUPAC Name |
trimethyl(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5OSi/c1-13(2,3)12-4(5(7)8)6(9,10)11/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKDMICBDVEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451749 | |
| Record name | Trimethyl[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53841-59-1 | |
| Record name | [[2,2-Difluoro-1-(trifluoromethyl)ethenyl]oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53841-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsiloxy)pentafluoropropene typically involves the reaction of trimethylchlorosilane with hexafluoropropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Trimethylchlorosilane} + \text{Hexafluoropropene} \rightarrow \text{2-(Trimethylsiloxy)pentafluoropropene} ]
The reaction is usually conducted in the presence of a base, such as triethylamine, to facilitate the formation of the trimethylsiloxy group.
Industrial Production Methods
Industrial production of 2-(Trimethylsiloxy)pentafluoropropene follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsiloxy)pentafluoropropene undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentafluoropropene moiety can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Catalysts such as palladium or platinum are often used in addition reactions to facilitate the process.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while addition reactions typically result in the formation of saturated compounds.
Scientific Research Applications
2-(Trimethylsiloxy)pentafluoropropene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Trimethylsiloxy)pentafluoropropene involves its interaction with various molecular targets and pathways. The trimethylsiloxy group can act as a protecting group in synthetic chemistry, while the pentafluoropropene moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can then undergo further transformations.
Comparison with Similar Compounds
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene
Structure and Properties: This compound, a Sevoflurane-related substance (C₄H₂F₆O, MW 180.05), shares a pentafluoropropene backbone but substitutes the siloxy group with a fluoromethoxy (-OCH₂F) group.
Applications :
Used in pharmaceutical contexts (e.g., anesthetic precursors), its smaller size and fluorine content enhance metabolic stability and blood-brain barrier penetration compared to siloxy analogues .
Key Differences :
- Reactivity : The siloxy group in 2-(Trimethylsiloxy)pentafluoropropene may undergo hydrolysis under acidic or basic conditions, whereas the fluoromethoxy group is more resistant.
- Thermal Stability : The trimethylsiloxy group likely improves thermal stability due to silicon’s strong bond energy, making the compound suitable for high-temperature applications.
Cyclic Siloxanes (e.g., Octamethyl Cyclotetrasiloxane)
Its nonpolar structure contributes to high hydrophobicity and low viscosity.
Applications :
Widely used in cosmetics and lubricants, cyclic siloxanes are less chemically inert than fluorinated compounds, limiting their use in harsh environments .
Key Differences :
- Fluorine Impact: The pentafluoropropene moiety in 2-(Trimethylsiloxy)pentafluoropropene enhances chemical resistance to solvents and acids, unlike non-fluorinated siloxanes.
Perfluorinated Polymers (e.g., Tetrafluoroethylene-Propylene-Vinylidene Fluoride Polymer)
Structure and Properties: These polymers consist of fluorinated monomers (e.g., C₂F₄, C₃F₆) and exhibit high molecular weight, elasticity, and resistance to extreme conditions.
Applications :
Used in seals, gaskets, and coatings, they outperform small-molecule fluorinated compounds in mechanical durability but lack functional groups for further chemical modification .
Key Differences :
- Functionality : 2-(Trimethylsiloxy)pentafluoropropene’s siloxy group enables crosslinking or grafting reactions, unlike inert perfluorinated polymers.
- Processing: The monomeric nature of 2-(Trimethylsiloxy)pentafluoropropene allows for easier incorporation into copolymers or hybrid materials.
Data Table: Comparative Analysis
*Estimated formula based on structural inference.
Biological Activity
2-(Trimethylsiloxy)pentafluoropropene, a fluorinated compound, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of 2-(Trimethylsiloxy)pentafluoropropene is C_8H_11F_5O_Si. Its structure includes a trimethylsiloxy group and a pentafluoropropene moiety, which contribute to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 276.71 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(Trimethylsiloxy)pentafluoropropene is attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with cell receptors or enzymes.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can bind to receptors involved in signaling pathways, potentially altering cellular responses.
Antimicrobial Properties
Recent studies have indicated that 2-(Trimethylsiloxy)pentafluoropropene exhibits antimicrobial activity against various pathogens. For instance:
- Study 1 : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as an antimicrobial agent .
- Study 2 : Another investigation highlighted its effectiveness against fungal strains, showing a significant reduction in fungal load when treated with the compound .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 2-(Trimethylsiloxy)pentafluoropropene have been evaluated in various cancer cell lines:
- Case Study : In vitro tests on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell death .
- Mechanistic Insights : The compound's ability to disrupt mitochondrial function was noted as a contributing factor to its anticancer properties. This disruption results in increased reactive oxygen species (ROS), promoting apoptosis .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique biological activities of 2-(Trimethylsiloxy)pentafluoropropene.
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(Trimethylsiloxy)pentafluoropropene | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
| Pentafluoropropene | Limited biological activity | Low interaction with biological targets |
| Trimethylsiloxypropene | Mild antimicrobial properties | Weak enzyme interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
